1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine
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Overview
Description
1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine is an organic compound that belongs to the class of phenylmethanamines This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a methylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:
Formation of the imine intermediate: 4-Methoxy-3-(trifluoromethyl)benzaldehyde reacts with methylamine to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or trifluoromethyl groups.
Scientific Research Applications
1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Methoxy-3-(trifluoromethyl)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-N-methylmethanamine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(3-(Trifluoromethyl)phenyl)-N-methylmethanamine: Lacks the methoxy group, leading to variations in reactivity and applications.
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanamine:
Properties
IUPAC Name |
1-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-14-6-7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKMCOKFXXSRTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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